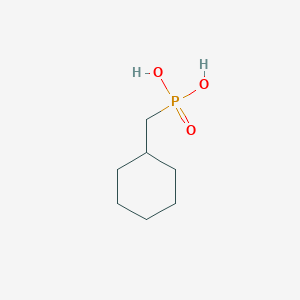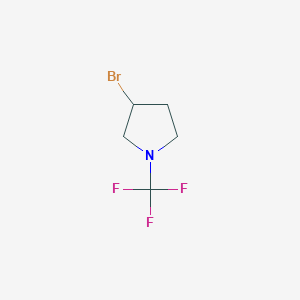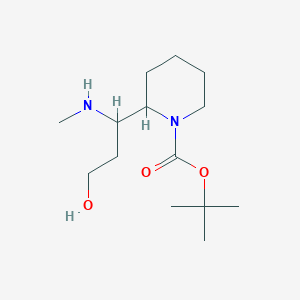
2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide is an organic compound characterized by its unique structure, which includes an allyl group, a methoxy group, and a cinnamamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alpha,beta-dimethylcinnamic acid and allylamine.
Esterification: The alpha,beta-dimethylcinnamic acid is first esterified using methanol and a suitable acid catalyst to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with allylamine under controlled conditions to form the desired cinnamamide derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The use of automated systems and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the double bonds in the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamic acid
- (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamyl alcohol
Uniqueness
(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide is unique due to its specific structural features, such as the presence of both an allyl group and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Propiedades
Número CAS |
60548-52-9 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(Z)-3-(4-methoxyphenyl)-2-methyl-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-5-10-16-15(17)12(3)11(2)13-6-8-14(18-4)9-7-13/h5-9H,1,10H2,2-4H3,(H,16,17)/b12-11- |
Clave InChI |
ACGWJTQJPVCLTG-QXMHVHEDSA-N |
SMILES isomérico |
C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)OC |
SMILES canónico |
CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
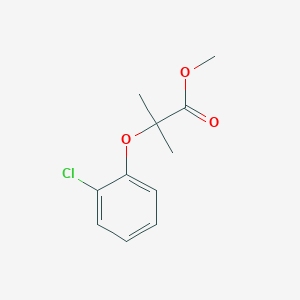
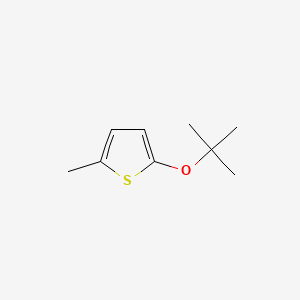

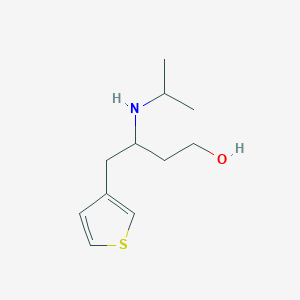
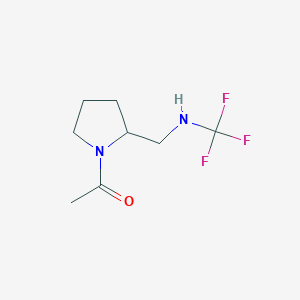
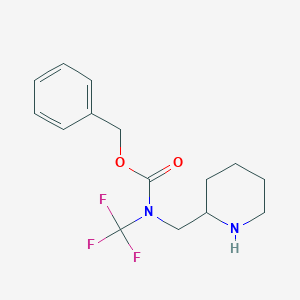


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

